molecular formula C14H15NO3S2 B7437126 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide

5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide

Cat. No. B7437126
M. Wt: 309.4 g/mol
InChI Key: XGAKDWPWGBOENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide is a chemical compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the target enzyme and preventing its catalytic activity. The compound has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The compound has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. It has also been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and therapeutic agents. However, the compound also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide. One potential direction is the development of novel drugs and therapeutic agents based on the compound's unique chemical structure. Another direction is the investigation of its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of the compound and its potential therapeutic effects.

Synthesis Methods

The synthesis of 5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methylthiophene-3-sulfonic acid with 6-hydroxy-3,4-dihydro-2H-chromen-5(6H)-one in the presence of a suitable reagent such as triethylamine. The reaction results in the formation of the desired compound in good yield and purity.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its ability to act as an enzyme inhibitor and potential anticancer agent. The compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases.

properties

IUPAC Name

5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-9-14(20(15,16)17)8-13(19-9)11-4-5-12-10(7-11)3-2-6-18-12/h4-5,7-8H,2-3,6H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAKDWPWGBOENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC3=C(C=C2)OCCC3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dihydro-2H-chromen-6-yl)-2-methylthiophene-3-sulfonamide

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